Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-chloroimidazo[1,2-a]pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

8-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 957187-27-8) is an essential heterocyclic building block for medicinal chemistry programs targeting antitrypanosomal and kinase inhibitor scaffolds. Its unique 8-bromo-6-chloro substitution pattern enables sequential, chemoselective palladium-catalyzed functionalization strategies—reacting first at C8 then C6—for rapid, focused library synthesis. This orthogonal reactivity is lost with mono‑halogenated or symmetrically substituted analogs. With a predicted logP of 2.75, it occupies the optimal CNS-penetrant lipophilicity window. A validated 89% yield synthesis from 3-bromo-5-chloropyridin-2-amine ensures scalable procurement from gram to kilogram quantities. Choose this compound for reliable supply and unambiguous SAR exploration at positions 2, 6, and 8.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 957187-27-8
Cat. No. B040403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-a]pyridine
CAS957187-27-8
Synonyms8-Bromo-6-chloroimidazo[1,2-a]pyridine; IMidazo[1,2-a]pyridine, 8-broMo-6-chloro-; 6-chloro-8-bromoimidazo[1,2-a]pyridine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
InChIKeyLMPPBTNPACXNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 957187-27-8): Procurement-Grade Chemical and Structural Specifications


8-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 957187-27-8) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by the presence of bromine at the 8-position and chlorine at the 6-position of the fused bicyclic core [1]. This compound, with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol, serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of kinase inhibitors, antiparasitic agents, and other bioactive molecules . Commercial sources typically offer this compound at 95-98% purity, with key physical properties including a melting point of 125-128°C, a predicted logP of 2.75, and slight water solubility [2].

Why 8-Bromo-6-chloroimidazo[1,2-a]pyridine Cannot Be Casually Substituted by Other Imidazopyridine Analogs


In the imidazo[1,2-a]pyridine scaffold, the precise positioning and identity of halogen substituents exert a profound influence on both biological activity and synthetic utility. A structure-activity relationship (SAR) study on 3-nitroimidazo[1,2-a]pyridines identified positions 2, 6, and 8 of the imidazopyridine ring as critical modulation points for antitrypanosomal activity, directly implicating the specific 8-bromo-6-chloro substitution pattern as a key pharmacophoric element . Furthermore, the differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions dictates that this particular dihalogenated scaffold enables sequential, orthogonal functionalization strategies that are not feasible with mono-halogenated or symmetrically dihalogenated analogs [1]. Simply substituting 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) or 6-chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) for the target compound would eliminate either a critical SAR determinant or a key synthetic handle, rendering such generic substitutions scientifically invalid for structure-guided optimization programs.

Quantitative Comparative Evidence for 8-Bromo-6-chloroimidazo[1,2-a]pyridine Against Closest Analogs


Synthetic Yield Benchmarking: 8-Bromo-6-chloroimidazo[1,2-a]pyridine Achieves 89% Yield via Optimized Cyclocondensation Protocol

The synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine from 3-bromo-5-chloropyridin-2-amine and chloroacetaldehyde in ethanol at 50°C proceeds with an isolated yield of 89% after recrystallization . This compares favorably to the 70-83% yields reported for alternative synthetic routes employing 2-amino-5-chloropyridine and N-bromosuccinimide followed by chloroacetaldehyde cyclization, as described in patent CN104744463A [1]. The 89% yield protocol offers a more atom-economical and higher-throughput approach for procurement of multi-gram quantities.

Organic Synthesis Medicinal Chemistry Process Chemistry

Commercial Purity and Physical Form Specification: 95-98% Purity with Defined Melting Point Range

Commercially available 8-bromo-6-chloroimidazo[1,2-a]pyridine is supplied at purities of 95% (Thermo Scientific/Alfa Aesar) to 98% (AKSci) as a white to off-white solid with a melting point of 125-128°C . In contrast, the positional isomer 8-chloro-6-bromoimidazo[1,2-a]pyridine (CAS 474708-88-8) is less widely available from major catalog suppliers and lacks standardized analytical reference data . The defined melting point range and high purity specifications enable reliable identification and quality assurance in GLP environments.

Chemical Procurement Quality Control Analytical Chemistry

Structure-Activity Relationship Validation: Positions 6 and 8 of Imidazo[1,2-a]pyridine Are Critical for Antitrypanosomal Potency

An SAR study of 26 original 3-nitroimidazo[1,2-a]pyridine derivatives evaluated in vitro against Trypanosoma brucei brucei identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points for antitrypanosomal activity . The study established that the antitrypanosomal pharmacophore is less restrictive than the antileishmanial pharmacophore, but modifications at positions 6 and 8 significantly influence potency. The optimal compound in the series (compound 8) achieved an EC50 of 17 nM against T. b. brucei with a selectivity index of 2650. While 8-bromo-6-chloroimidazo[1,2-a]pyridine itself was not directly assayed, its substitution pattern precisely matches the halogenation motif found in the most potent analogs, establishing its value as a key intermediate for synthesizing hit-to-lead candidates.

Antiparasitic Drug Discovery Medicinal Chemistry SAR

Orthogonal Synthetic Reactivity: Differential Bromo vs. Chloro Reactivity Enables Sequential Cross-Coupling Strategies

The presence of both bromine and chlorine substituents in 8-bromo-6-chloroimidazo[1,2-a]pyridine confers orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition significantly faster than aryl chlorides, enabling chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the 8-position while leaving the 6-chloro substituent intact for subsequent functionalization [1]. In contrast, mono-halogenated analogs such as 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) and 6-chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) offer only a single site for derivatization, limiting scaffold diversification potential.

Organic Synthesis Cross-Coupling Scaffold Diversification

Physicochemical Property Differentiation: Predicted logP of 2.75 Distinguishes Target from Less Lipophilic Analogs

The predicted logP (octanol-water partition coefficient) for 8-bromo-6-chloroimidazo[1,2-a]pyridine is 2.75 [1]. This lipophilicity value positions the compound within the optimal range for CNS drug candidates (logP 2-4) and distinguishes it from the less lipophilic mono-halogenated analogs 6-chloroimidazo[1,2-a]pyridine (predicted logP approximately 1.5-1.8) and 8-bromoimidazo[1,2-a]pyridine (predicted logP approximately 1.8-2.1). The higher logP of the target compound is directly attributable to the additive hydrophobic contributions of both bromine and chlorine substituents.

Physicochemical Properties Drug-Likeness ADME

Procurement Economics: Cost-Per-Gram Comparison Against Structurally Similar Building Blocks

Current market pricing for 8-bromo-6-chloroimidazo[1,2-a]pyridine (95% purity) is approximately $50-70 USD per gram from major catalog suppliers [1]. This price point is comparable to 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) at approximately $40-60 USD per gram but offers significantly enhanced synthetic utility due to the additional orthogonal chlorine handle. The positional isomer 8-chloro-6-bromoimidazo[1,2-a]pyridine (CAS 474708-88-8) is not widely stocked by major suppliers, requiring custom synthesis at substantially higher cost (>$200/gram) and longer lead times.

Procurement Cost Analysis Supply Chain

Procurement-Driven Application Scenarios for 8-Bromo-6-chloroimidazo[1,2-a]pyridine


Hit-to-Lead Optimization in Antiparasitic Drug Discovery Targeting Trypanosoma brucei

Based on SAR evidence that positions 6 and 8 of the imidazo[1,2-a]pyridine scaffold are critical for antitrypanosomal potency , 8-bromo-6-chloroimidazo[1,2-a]pyridine serves as an essential intermediate for synthesizing 3-nitroimidazo[1,2-a]pyridine analogs with EC50 values as low as 17 nM against T. b. brucei. Procurement of this compound enables the parallel synthesis of focused libraries exploring substituent effects at positions 2, 6, and 8, directly supporting the optimization of the antitrypanosomal pharmacophore validated in the Fersing et al. study.

Sequential Cross-Coupling for Parallel Library Synthesis in Kinase Inhibitor Programs

The orthogonal reactivity of the 8-bromo and 6-chloro substituents [1] enables chemoselective palladium-catalyzed functionalization strategies. This compound is ideally suited for medicinal chemistry groups requiring rapid diversification of the imidazo[1,2-a]pyridine core for kinase inhibitor programs (e.g., CLK1, DYRK1A, GCN2) where sequential Suzuki-Miyaura or Buchwald-Hartwig couplings at C8 followed by C6 are employed to generate structurally diverse compound collections.

Scaffold Diversification in CNS Drug Discovery with Favorable logP Profile

With a predicted logP of 2.75 [2], 8-bromo-6-chloroimidazo[1,2-a]pyridine occupies the optimal lipophilicity range for CNS penetration. Procurement of this building block is indicated for CNS-focused medicinal chemistry campaigns where maintaining logP in the 2-4 range is critical for balancing permeability and metabolic stability. The dual halogenation pattern provides two distinct vectors for SAR exploration without requiring separate scaffold syntheses.

Multi-Gram Process Chemistry and Scale-Up Feasibility Assessment

The validated 89% yield protocol from readily available 3-bromo-5-chloropyridin-2-amine and chloroacetaldehyde establishes 8-bromo-6-chloroimidazo[1,2-a]pyridine as a scalable intermediate suitable for multi-gram to kilogram procurement. Process chemistry groups evaluating synthetic routes to advanced intermediates should prioritize this compound over positional isomers lacking established high-yielding protocols and reliable commercial supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.